molecular formula C5H8F3N3O B12364067 6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one

6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one

Cat. No.: B12364067
M. Wt: 183.13 g/mol
InChI Key: OFCKQINVALKSCV-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one is a heterocyclic compound that contains a diazine ring substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-1,3-dimethyluracil with hexafluoroacetone and ethyl trifluoropyruvate benzoylimines in the presence of a base such as triethylamine (Et3N) in dimethylformamide (DMF). This reaction results in the formation of the desired diazinanone compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Substitution Reactions:

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve solvents like DMF, ethanol, or acetonitrile, and may require heating or the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted diazinanones, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Amino-2-(trifluoromethyl)-1,3-diazinan-4-one include:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C5H8F3N3O

Molecular Weight

183.13 g/mol

IUPAC Name

6-amino-2-(trifluoromethyl)-1,3-diazinan-4-one

InChI

InChI=1S/C5H8F3N3O/c6-5(7,8)4-10-2(9)1-3(12)11-4/h2,4,10H,1,9H2,(H,11,12)

InChI Key

OFCKQINVALKSCV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)C(F)(F)F)N

Origin of Product

United States

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